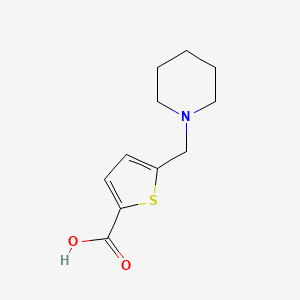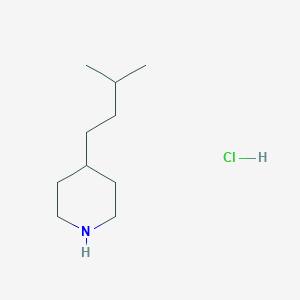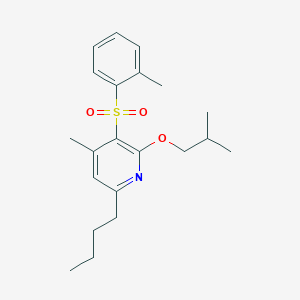![molecular formula C20H23ClN4O2S B2429765 N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide CAS No. 1147670-07-2](/img/structure/B2429765.png)
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide is a compound of significant interest in various scientific fields, including chemistry, biology, and medicine. This molecule has unique structural features, allowing it to participate in a variety of chemical reactions, making it valuable for research and potential industrial applications. Its functional groups and structural complexity confer specific reactivity, contributing to its potential in diverse areas of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide involves multiple steps:
Formation of the pyrimidine core: : This step typically involves the condensation of 5-chloro-2-(methylsulfanyl)benzonitrile with suitable reagents under controlled conditions to form the core pyrimidine structure.
Attachment of the piperidine ring: : The pyrimidine core is then subjected to a reaction with piperidine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to attach the piperidine ring.
Introduction of the propanamide side chain: : Finally, the propanamide side chain is introduced via an amidation reaction, using reagents like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as bases.
Industrial Production Methods
For industrial-scale production, optimizations such as:
Utilizing high-yield catalysts.
Implementing batch or continuous flow synthesis.
Ensuring scalability and process efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly involving the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups or aromatic rings under suitable conditions.
Substitution: : Halogen substitution reactions where the chlorine atom on the pyrimidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation yields sulfoxides or sulfones.
Reduction yields alcohols or alkanes.
Substitution yields various derivatives depending on the nucleophile used.
科学的研究の応用
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide finds applications across several domains:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: : Investigated for its potential as an inhibitor of certain enzymes, playing a role in metabolic pathways.
Medicine: : Studied for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of new materials and as a reagent in various industrial chemical processes.
作用機序
Mechanism
The mechanism by which N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide exerts its effects can be attributed to its interactions with specific molecular targets. These interactions may involve:
Binding to enzyme active sites: : Inhibiting their activity.
Modulation of signal transduction pathways: : Affecting cellular processes and gene expression.
Molecular Targets and Pathways
Enzymes: : Potentially inhibits specific kinases or proteases.
Pathways: : Interacts with pathways involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds
N-{1-[5-fluoro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide: : Differing mainly in the halogen present.
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-benzylpropanamide: : Featuring a different substituent on the side chain.
These variations can significantly alter the chemical reactivity and biological activity, highlighting the importance of precise structural modifications in compound design.
Hope this was just what the doctor ordered! What part of chemistry excites you most?
特性
IUPAC Name |
N-[1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperidin-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2S/c1-28-20-22-13-16(21)18(24-20)19(27)25-11-9-15(10-12-25)23-17(26)8-7-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXDRVRJRBUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)NC(=O)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
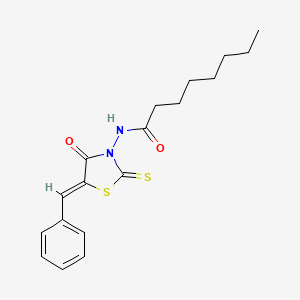
![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)
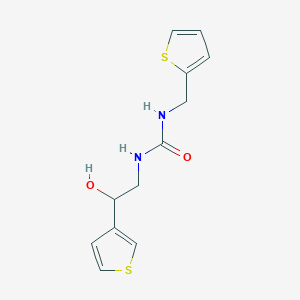
![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)
![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)
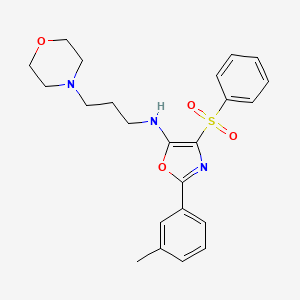
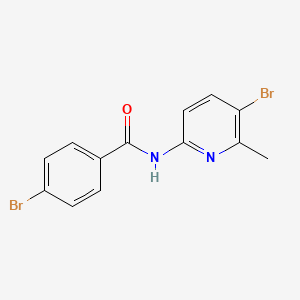
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)
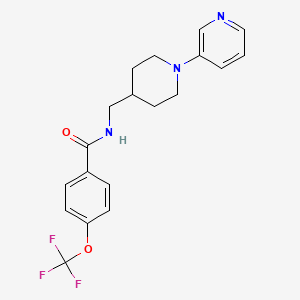
![8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2429696.png)
![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
